molecular formula C7H5IN2OS B13509264 6-iodo-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

6-iodo-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B13509264
M. Wt: 292.10 g/mol
InChI Key: QRXKHNQPXCGBAA-UHFFFAOYSA-N
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Description

6-Iodo-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by the presence of an iodine atom at the 6th position and a methyl group at the 5th position on the thienopyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . The reaction conditions often require heating and the use of a desiccant like calcium chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 6-substituted thienopyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodo-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially enhanced biological properties .

Properties

Molecular Formula

C7H5IN2OS

Molecular Weight

292.10 g/mol

IUPAC Name

6-iodo-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H5IN2OS/c1-3-4-6(11)9-2-10-7(4)12-5(3)8/h2H,1H3,(H,9,10,11)

InChI Key

QRXKHNQPXCGBAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC=N2)I

Origin of Product

United States

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